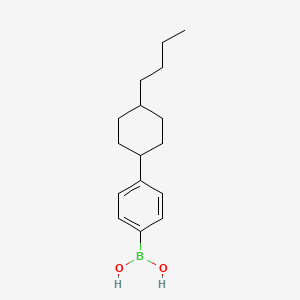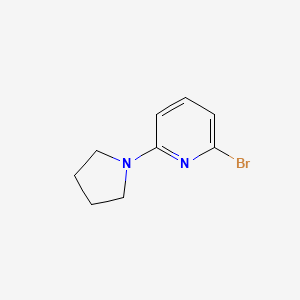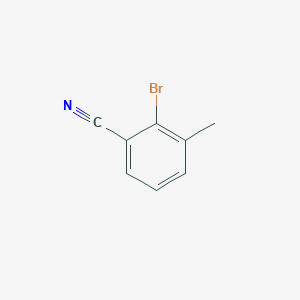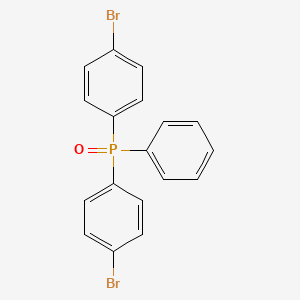
5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The 1,3,4-oxadiazole nucleus is a common motif in various compounds with diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and enzyme inhibition activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with various reagents. For instance, the synthesis of 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains was achieved by reacting commercially available hydrazides with dodecyl isocyanate to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Similarly, other derivatives have been synthesized by derivatization of amino functions and subsequent reactions with different reagents to yield the desired oxadiazole compounds .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be further substituted with various functional groups. X-ray diffraction studies have been used to confirm the structures of these compounds, revealing details such as crystal system, space group, and molecular dimensions . The presence of substituents like the thienyl group can influence the molecular conformation and the stabilization of the compound through noncovalent interactions .
Chemical Reactions Analysis
1,3,4-oxadiazole derivatives undergo various chemical reactions, which can lead to the formation of new compounds with different properties. For example, the reaction of 1,3,4-oxadiazoles with primary amines can yield triazole derivatives . Additionally, the reaction with different amines can afford compounds with better stabilized push-pull systems, which are important for the electronic properties of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their potential application in medicinal chemistry. The introduction of various substituents can significantly alter these properties, as seen in the case of derivatives with long alkyl chains showing moderate dual inhibition of acetyl- and butyrylcholinesterase . The antioxidant and anti-inflammatory activities of certain derivatives have also been highlighted, with some compounds displaying significant activity greater than standard references like ascorbic acid .
科学的研究の応用
Synthesis and Structural Analysis
- A study by Roman et al. (2007) focused on the synthesis of new N-aminomethylation compounds derived from 5-phenyl-1,3,4-oxadiazole-2-thione. They investigated the conformational isomers of these compounds, providing insights into their structural stability and interconversion barriers (Roman et al., 2007).
Chemical Reactions and Derivatives
- Paepke et al. (2009) conducted a reinvestigation of thiazole synthesis, involving the treatment of 1,3,4-oxadiazoles with various compounds. This study provides valuable information on the chemical reactions and potential derivatives of oxadiazoles (Paepke et al., 2009).
Antimicrobial and Anti-Proliferative Activities
- Al-Wahaibi et al. (2021) explored the synthesis of 1,3,4-oxadiazole N-Mannich bases and their antimicrobial and anti-proliferative activities. This study highlights the potential of oxadiazole derivatives in biomedical applications (Al-Wahaibi et al., 2021).
Antifungal Evaluation and Molecular Docking
- Nimbalkar et al. (2016) focused on the synthesis of oxadiazole derivatives and their antifungal activity. They also performed molecular docking studies to understand the interaction of these compounds with fungal enzymes (Nimbalkar et al., 2016).
Novel Synthesis Methods
- Ramazani and Rezaei (2010) developed a novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives. This study contributes to the knowledge of efficient synthesis techniques for oxadiazole compounds (Ramazani & Rezaei, 2010).
Enzyme Inhibition Studies
- Pflégr et al. (2022) investigated 5-aryl-1,3,4-oxadiazol-2-amines as potential enzyme inhibitors. Their study provides insights into the structure-activity relationships and the interaction of these compounds with enzymes (Pflégr et al., 2022).
Antibacterial Activities
- Hui et al. (2002) synthesized oxadiazole derivatives containing a 5-methylisoxazole moiety and evaluated their antibacterial activities. This research adds to the understanding of oxadiazoles' potential in antibacterial applications (Hui et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c8-7-10-9-6(11-7)4-5-2-1-3-12-5/h1-3H,4H2,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFOBSJYPCYCOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588028 |
Source


|
| Record name | 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienylmethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
926254-65-1 |
Source


|
| Record name | 5-[(Thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

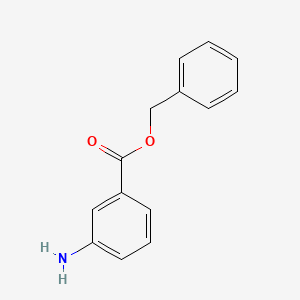
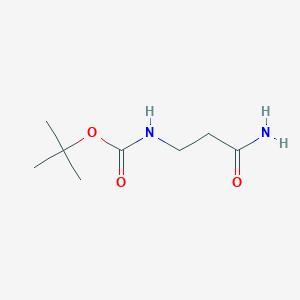
![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)

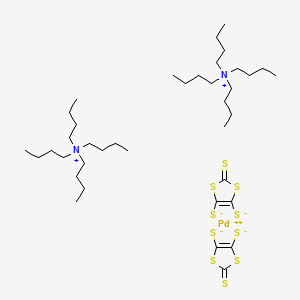
![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)

